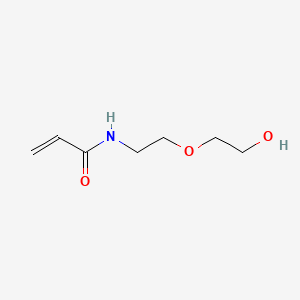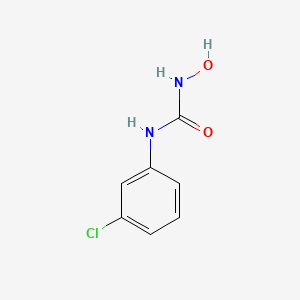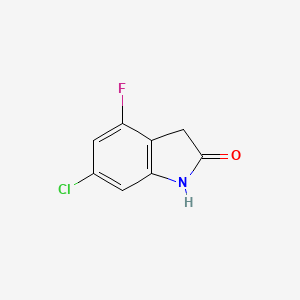
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate (Cs₂CO₃), resulting in the desired compound through a domino β-addition and γ-aldol reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Known for its anticancer properties.
4-(1,3-Dioxoisoindolin-2-yl)butanamide: Investigated for its antidiabetic activity.
Uniqueness
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide is unique due to the combination of the isoindoline-1,3-dione moiety and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H17N3O3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10(2)9-13(14(21)19-17-18-7-8-24-17)20-15(22)11-5-3-4-6-12(11)16(20)23/h3-8,10,13H,9H2,1-2H3,(H,18,19,21) |
Clave InChI |
IZXCDEWWKJGNOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-5-[(biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)pyrrolidin-2-one](/img/structure/B8806200.png)
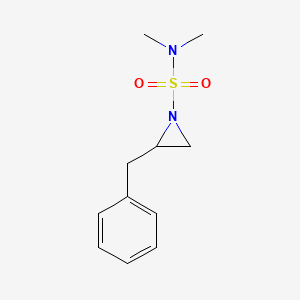




![9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B8806251.png)
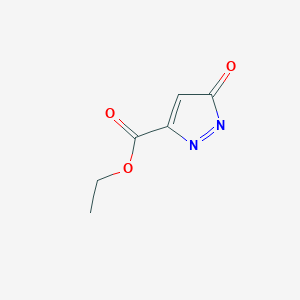
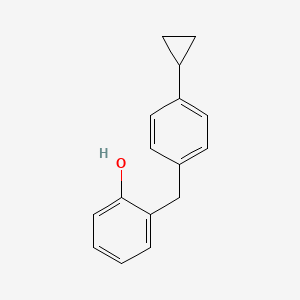
![3-Amino-6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B8806270.png)
